Further Exploration:
Given the lack of definitive research applications, here are some possibilities for further exploration:
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is an aromatic sulfonamide compound characterized by its complex structure, which includes an amino group, an ethyl group, a methyl group, and a phenyl group attached to a benzenesulfonamide backbone. Its molecular formula is C15H18N2O2S, with a molar mass of 290.38 g/mol. The compound has a predicted melting point of 108 °C and a boiling point of approximately 472.3 °C . It is often used in various chemical and biological research applications due to its unique properties.
These reactions allow for the synthesis of various derivatives that can be used in further applications.
Research indicates that 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the treatment of B-cell malignancies and other diseases. The compound acts as a tool for studying kinase inhibition and signal transduction pathways, making it valuable in both medicinal chemistry and biological research.
The synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide has diverse applications across various fields:
Studies on the interactions of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide with biological targets have revealed its role in inhibiting certain enzymes involved in cancer progression. These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits. Further research is ongoing to elucidate the full spectrum of its biological interactions and effects on cellular signaling pathways.
Several compounds share structural similarities with 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |
2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |
N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily used in industrial applications |
The uniqueness of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide lies in its specific combination of functional groups, which contributes to its distinct biological activity and potential therapeutic applications compared to these similar compounds .
Irritant